2,4-噻唑烷二酮, 5-(2-呋喃基亚甲基)-

描述

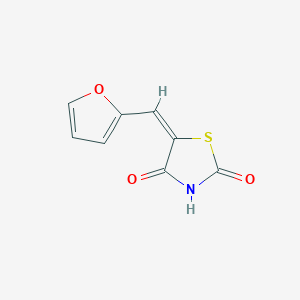

2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the furan ring attached to the thiazolidinedione core enhances its chemical reactivity and biological properties.

科学研究应用

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus by acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ). The compound 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- has shown promising antidiabetic properties:

- Mechanism of Action : It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. This is crucial for controlling blood sugar levels in diabetic patients.

- Research Findings : Studies indicate that derivatives of 2,4-thiazolidinediones exhibit significant glucose- and lipid-lowering effects in animal models. For instance, one study demonstrated that a related compound showed an effective dose of only 0.05 mg/kg/d in Wistar fatty rats, outperforming standard treatments like pioglitazone .

| Compound | Effective Dose (mg/kg/d) | Model Used |

|---|---|---|

| 5-(2-furanylmethylene)-derivative | 0.05 | Wistar fatty rats |

| Pioglitazone | 0.5 | Wistar fatty rats |

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives:

- Breast Cancer Studies : Compounds derived from thiazolidinediones have been tested against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). Notably, certain derivatives exhibited IC50 values as low as 1.27 μM, indicating potent antiproliferative effects without affecting non-cancerous cells .

- Mechanisms : These compounds induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and inhibiting pathways linked to cell survival and proliferation .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Compound 23 | 1.27 | Induces apoptosis |

| Compound 24 | 1.50 | Induces apoptosis |

| Compound 25 | 1.31 | Induces apoptosis |

Antimicrobial Activity

Thiazolidinediones have also been explored for their antimicrobial properties:

- Mechanism : They disrupt bacterial cell membranes and inhibit essential enzymatic functions.

- Research Evidence : Various studies have demonstrated that specific derivatives possess significant activity against a range of pathogens, suggesting their potential use in treating infections .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of thiazolidinediones are notable:

- Research Insights : Compounds in this class have been shown to reduce inflammation markers and oxidative stress in various models, indicating their utility in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Thiazolidinedione Derivatives

A study focused on synthesizing novel thiazolidinedione derivatives through solvent-free reactions with aromatic aldehydes. The resulting compounds were evaluated for their aldose reductase inhibitory activity, which is crucial for managing diabetic complications. One compound demonstrated a Ki value of 0.445 μM, showcasing strong potential as an orally bioavailable aldose reductase inhibitor .

Case Study 2: Thiazolidinediones in Cancer Therapy

Research highlighted the effectiveness of thiazolidinedione derivatives against breast cancer cell lines. The study employed flow cytometry to assess apoptosis induction and found that these compounds significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, marking them as promising candidates for targeted cancer therapies .

生化分析

Biochemical Properties

2,4-Thiazolidinedione, 5-(2-furanylmethylene)- plays a crucial role in various biochemical reactions. It is known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The binding of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- to PPARγ leads to the modulation of gene expression, influencing the activity of enzymes and proteins involved in metabolic pathways . Additionally, this compound has been shown to interact with other biomolecules, such as coactivators and corepressors, which further modulate its biochemical effects .

Cellular Effects

The effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of PPARγ by 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- leads to increased adipocyte differentiation and enhanced insulin sensitivity . Moreover, it has been observed to inhibit inflammatory responses by reducing the expression of pro-inflammatory cytokines . These cellular effects highlight the potential of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- in treating metabolic disorders and inflammatory diseases .

Molecular Mechanism

The molecular mechanism of action of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- involves its interaction with PPARγ and subsequent modulation of gene expression . This binding event leads to the recruitment of coactivators and the activation of target genes involved in glucose and lipid metabolism . Additionally, 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . It has been observed that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- can lead to adaptive cellular responses, such as changes in receptor expression levels and alterations in metabolic pathways . These temporal effects are crucial for optimizing the therapeutic use of this compound .

Dosage Effects in Animal Models

The effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- vary with different dosages in animal models . At lower doses, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it can lead to toxic effects, such as hepatotoxicity and weight gain . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks .

Metabolic Pathways

2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is involved in several metabolic pathways, primarily through its interaction with PPARγ . This interaction leads to the activation of genes involved in glucose uptake, fatty acid oxidation, and lipid storage . Additionally, the compound influences the levels of various metabolites, such as triglycerides and free fatty acids, by modulating the activity of key enzymes in these pathways . Understanding these metabolic effects is essential for developing therapeutic strategies targeting metabolic disorders .

Transport and Distribution

The transport and distribution of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on gene expression . The distribution of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is primarily within the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . The nuclear localization of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is critical for its role in regulating gene expression and modulating cellular functions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with furfural in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the compound can yield dihydrofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted thiazolidinedione derivatives.

作用机制

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to the transcription of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced inflammation .

相似化合物的比较

Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

Rosiglitazone: Similar to pioglitazone, used for the treatment of type 2 diabetes.

Ciglitazone: The prototypical drug of the thiazolidinedione class.

Uniqueness: 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is unique due to the presence of the furan ring, which enhances its chemical reactivity and biological activity compared to other thiazolidinedione derivatives. This structural feature allows for a broader range of chemical modifications and potential therapeutic applications .

生物活性

Overview

2,4-Thiazolidinedione, 5-(2-furanylmethylene)- (CAS No. 5718-88-7) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism.

The compound's structure enhances its reactivity and biological properties, making it a valuable subject of study. The following sections outline its biochemical properties , cellular effects , and molecular mechanisms .

- Interaction with PPARγ : 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- activates PPARγ, leading to improved insulin sensitivity and modulation of gene expression related to glucose and lipid metabolism.

- Metabolic Pathways : The compound participates in various metabolic pathways, primarily through its interaction with PPARγ .

Cellular Effects

- Gene Expression Modulation : The compound influences cellular function by altering signaling pathways and gene expression profiles.

- Subcellular Localization : It is predominantly localized in the nucleus where it interacts with nuclear receptors.

The mechanism involves the binding of the compound to PPARγ, forming a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, promoting the transcription of genes that regulate metabolic processes .

Pharmacological Applications

The pharmacological potential of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- extends beyond diabetes management. It has been investigated for various therapeutic applications:

- Antidiabetic Activity : Studies have shown that this compound exhibits significant hypoglycemic effects in animal models, outperforming traditional drugs like pioglitazone and rosiglitazone .

- Anticancer Properties : Recent research indicates potential anticancer activity through mechanisms involving PPARγ modulation and direct cytotoxic effects on cancer cells .

- Antimicrobial and Antioxidant Effects : The compound has demonstrated antimicrobial properties and antioxidant activity, making it a candidate for further exploration in infectious disease management .

Table: Summary of Biological Activities

Case Studies

- Hypoglycemic Activity : In a study involving genetically diabetic mice, 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- was found to significantly lower blood glucose levels compared to pioglitazone at equivalent doses. The results indicated improved insulin sensitivity without notable side effects such as liver toxicity .

- Cytotoxicity Assessment : A series of derivatives were synthesized and tested for cytotoxicity using MTT assays on L929 mouse fibroblast cells. The most potent derivative showed low cytotoxicity (IC50 = 8.9 μM), indicating a favorable safety profile for further development .

- Molecular Docking Studies : Molecular docking studies revealed strong binding affinities of synthesized derivatives to the active sites of enzymes involved in diabetes management (e.g., α-amylase). This suggests potential dual-action mechanisms involving both insulin sensitization and enzyme inhibition .

属性

IUPAC Name |

5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIVFRZKBDVKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257695 | |

| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5718-88-7 | |

| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。